molecular formula C20H23FN4O2 B1246936 N-Desethyl Sunitinib CAS No. 356068-97-8

N-Desethyl Sunitinib

Cat. No. B1246936
CAS RN: 356068-97-8
M. Wt: 370.4 g/mol
InChI Key: LIZNIAKSBJKPQC-GDNBJRDFSA-N
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Description

sunitinib . Sunitinib itself is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases, including VEGFR (vascular endothelial growth factor receptor), PDGFRβ (platelet-derived growth factor receptor beta), and KIT. These receptors play crucial roles in angiogenesis, cell proliferation, and tumor growth .

Scientific Research Applications

The compound has diverse applications across scientific disciplines:

Mechanism of Action

N-desethyl Sunitinib likely exerts its effects through similar mechanisms as sunitinib. By inhibiting VEGFR, PDGFRβ, and KIT, it disrupts angiogenesis, tumor growth, and metastasis. The compound interferes with downstream signaling pathways, ultimately affecting cell survival and proliferation .

Safety and Hazards

The safety data sheet for N-Desethyl Sunitinib should be referred to for detailed information on handling, storage, and disposal . It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

Therapeutic drug monitoring of sunitinib and its active metabolite N-Desethyl Sunitinib could improve safety and efficacy in metastatic renal cell carcinoma patients . The total trough level of sunitinib to avoid severe thrombocytopenia should be <100 ng/mL, and also that the initial daily dose of sunitinib could be reduced to 37.5 mg or 25 mg in most Japanese patients .

Biochemical Analysis

Biochemical Properties

N-Desethyl Sunitinib functions as a multi-target tyrosine kinase inhibitor, similar to its parent compound, sunitinib. It interacts with several enzymes, proteins, and other biomolecules, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and the proto-oncogene cKIT . These interactions inhibit the signaling pathways that promote tumor growth and angiogenesis. The compound’s inhibitory effects on these kinases are crucial for its therapeutic efficacy in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound reduces platelet count and collagen-induced platelet aggregation, which can be linked to its levels in plasma and serum . Additionally, it has been observed to enhance cancer invasiveness and metastasis, indicating its complex role in cellular dynamics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with receptor tyrosine kinases, leading to their inhibition . This inhibition disrupts downstream signaling pathways that are essential for tumor growth and angiogenesis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it has been shown to induce lysosomal sequestration, contributing to its cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the levels of this compound in plasma and serum are highly correlated with its therapeutic effects and side effects, such as reduced platelet count and aggregation . These temporal changes are essential for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased therapeutic efficacy but also with higher toxicity . For instance, in studies involving mice, different dosages of this compound have shown varying impacts on tumor size and cellular heterogeneity . Additionally, the compound’s pharmacokinetic and pharmacodynamic profiles indicate that careful dosage adjustments are necessary to balance efficacy and safety .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) through N-deethylation of sunitinib . This metabolic pathway is crucial for the compound’s bioavailability and therapeutic effects. The metabolite is further processed by CYP3A4 to inactive metabolites, which are excreted via bile and urine . Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound exhibits extensive tissue distribution, with significant accumulation in the liver, kidney, and brain . Efflux transporters such as ABCB1 and ABCG2 limit its brain penetration, affecting its therapeutic efficacy in central nervous system tumors . These transport mechanisms are critical for understanding the compound’s pharmacokinetics and optimizing its clinical use.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is known to undergo lysosomal sequestration, which affects its availability and efficacy within cells . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic effects and minimizing side effects.

Preparation Methods

The formation of N-desethyl Sunitinib occurs when sunitinib undergoes N-de-ethylation, catalyzed by the cytochrome P450 enzyme CYP3A4. Unfortunately, specific synthetic routes and reaction conditions for its preparation are not widely documented. its production typically involves metabolic processes within the body or in vitro systems .

Chemical Reactions Analysis

N-desethyl Sunitinib is pharmacologically active and shares similar inhibitory activity with sunitinib. It likely undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an area of ongoing research. Major products formed from these reactions may include modified metabolites or conjugates .

Comparison with Similar Compounds

While N-desethyl Sunitinib shares structural features with sunitinib, its unique properties warrant exploration. Unfortunately, specific similar compounds are not explicitly listed in the available literature. Researchers continue to investigate its distinctiveness and potential advantages over related molecules .

properties

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNIAKSBJKPQC-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437828
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356068-97-8
Record name N-Desethyl sunitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethyl Sunitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLSUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LJ35612R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: N-Desethyl Sunitinib is the primary active metabolite of Sunitinib, a tyrosine kinase inhibitor used to treat various cancers. Both Sunitinib and this compound exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [, , , ] By blocking these RTKs, they disrupt crucial signaling pathways involved in tumor angiogenesis (blood vessel formation) and tumor cell proliferation, ultimately inhibiting tumor growth. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of this compound, they do not delve into its detailed structural characterization like spectroscopic data. For such information, referring to chemical databases or publications specifically dedicated to structural elucidation would be more appropriate.

A: this compound is primarily formed through the metabolism of Sunitinib by the cytochrome P450 enzyme CYP3A4. [] Both Sunitinib and this compound exhibit significant inter-individual variability in their pharmacokinetic parameters. [, ] They are extensively metabolized in the liver and primarily excreted in feces. [] Studies in mice have shown that this compound, like Sunitinib, accumulates in various tissues, including the liver, spleen, and lungs. [] Accumulation of this compound in the brain is restricted by efflux transporters ABCB1 and ABCG2. [, ] Inhibition of these transporters with elacridar can increase brain concentrations of this compound. []

A: While a clear relationship between baseline exposure levels of this compound and Sunitinib efficacy at 3 months was not observed in one study, [] other studies suggest that higher plasma concentrations of this compound may be associated with improved treatment outcomes in patients with metastatic renal cell carcinoma (mRCC). [, ] For instance, one study found that patients with this compound trough concentrations above 15.0 ng/mL showed a trend towards longer progression-free survival and overall survival. [] These findings highlight the potential role of therapeutic drug monitoring to optimize treatment outcomes.

A: While the provided research primarily focuses on this compound's pharmacokinetics and its relationship to Sunitinib's efficacy, one study used Caki-1 cells chronically exposed to Sunitinib to develop resistant clones. [] These resistant cells were found to accumulate this compound, suggesting its potential role in acquired resistance. This model could be used to further investigate the efficacy of this compound against Sunitinib-resistant tumors.

A: Yes, this compound is a substrate for efflux transporters ABCB1 and ABCG2, which are highly expressed at the blood-brain barrier. [] This interaction limits the brain accumulation of this compound. Co-administration of elacridar, a dual inhibitor of ABCB1 and ABCG2, can effectively increase the brain penetration of this compound. []

A: Several analytical methods have been developed and validated for the quantification of Sunitinib and this compound in biological matrices like plasma and urine. [, , , , , , , , ] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique due to its sensitivity, specificity, and ability to differentiate between the two compounds and their isomers. [, , , , , , , ]

A: Yes, Sunitinib and this compound are known to undergo light-induced isomerism, which can complicate their accurate quantification. [, , ] To address this, researchers have developed specific analytical methods that either merge the peaks of different isomers [] or employ strategies to avoid the impact of isomerization, such as using a hapten with a similar substructure for antibody development in ELISA. []

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